molecular formula C17H18N6S B7436887 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole

4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole

Cat. No. B7436887
M. Wt: 338.4 g/mol
InChI Key: UOPJTIRQMFGSRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole, also known as CCT251545, is a small molecule inhibitor that has shown promise in scientific research for its potential therapeutic applications.

Mechanism of Action

4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole inhibits the activity of CK2 by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, which are involved in various cellular processes. Inhibition of CK2 activity leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. This compound has also been found to inhibit the growth of Plasmodium falciparum by inhibiting the activity of the parasite's protein kinase PfCK2.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been found to inhibit the migration and invasion of cancer cells. This compound has also been found to inhibit the growth of Plasmodium falciparum by disrupting the parasite's cell cycle.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole in lab experiments is its specificity for CK2 inhibition. This allows researchers to study the effects of CK2 inhibition on various cellular processes without the interference of other kinases. Additionally, this compound has been found to have low toxicity in vivo, making it a potential candidate for further preclinical studies. One limitation of using this compound in lab experiments is its relatively low potency compared to other CK2 inhibitors. This may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for the use of 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole in scientific research. One area of interest is the development of this compound as a potential therapeutic agent for cancer and other diseases. Preclinical studies have shown promising results, and further studies are needed to evaluate its safety and efficacy in humans. Another area of interest is the use of this compound as a tool for studying the role of CK2 in various cellular processes. Further studies are needed to elucidate the specific mechanisms by which this compound inhibits CK2 activity and its effects on various cellular processes.

Synthesis Methods

The synthesis of 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole involves the reaction of 6-pyrrolidin-1-ylpyridin-3-amine with 1-cyclopropyl-1H-1,2,3-triazol-4-amine in the presence of copper sulfate and sodium ascorbate. This reaction leads to the formation of 6-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)pyridin-3-amine. The subsequent reaction of this intermediate with 2-bromo-4-(4-methylmorpholin-4-yl)thiazole in the presence of potassium carbonate leads to the formation of this compound.

Scientific Research Applications

4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole has shown potential therapeutic applications in various scientific research studies. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. This compound has also been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.

properties

IUPAC Name

4-(1-cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6S/c1-2-8-22(7-1)16-6-3-12(9-18-16)17-19-15(11-24-17)14-10-23(21-20-14)13-4-5-13/h3,6,9-11,13H,1-2,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPJTIRQMFGSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)C3=NC(=CS3)C4=CN(N=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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